molecular formula C11H22N2O2 B1393042 (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate CAS No. 888327-50-2

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

Cat. No. B1393042
M. Wt: 214.3 g/mol
InChI Key: NUZXPHIQZUYMOR-IUCAKERBSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” are not detailed in the search results. It is mentioned that the compound is used in scientific research, suggesting that it may participate in various chemical reactions.

Scientific Research Applications

Synthesis and Applications in Chiral Auxiliary (Studer, Hintermann, & Seebach, 1995) explored the synthesis and first applications of a new chiral auxiliary, specifically tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. The study detailed how this compound, derived from L-alanine, was used in various transformations such as dipeptide synthesis and oxidative coupling. It demonstrated its effectiveness compared to other chiral auxiliaries.

Biosynthesis in Organic Solvents (Liu et al., 2018) studied the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesis of atorvastatin and rosuvastatin. This research provided insights into the whole cell biosynthesis reaction system in organic solvents, demonstrating enhanced biotransformation processes.

Oxidation and Isolation Properties (Oshida, Ishii, & Nakayama, 2004) focused on the oxidation of certain trithiolanes and the isolation and properties of the resulting oxides. This study contributed to understanding the chemical behavior of complex organic compounds related to tert-butyl dimethylpiperazine.

Applications in Piperidine Derivatives Synthesis (Moskalenko & Boev, 2014) investigated the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various reagents, leading to the synthesis of promising synthons for the preparation of diverse piperidine derivatives.

Biological Evaluation of Substituted Pyrazinecarboxamides (Doležal et al., 2006) presented the synthesis and biological evaluation of substituted pyrazinecarboxamides, including compounds with tert-butyl groups. The study provided insights into the structure-activity relationships of these compounds, with implications for their use in various biological contexts.

Crystal Structure Analysis (Kolter, Rübsam, Giannis, & Nieger, 1996) analyzed the crystal structure of a tert-butyl ester compound, revealing its molecular configuration and highlighting the importance of structural analysis in understanding the properties of such compounds.

Safety And Hazards

The safety and hazards associated with “(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate” are not explicitly detailed in the search results. It is recommended to refer to the specific product documentation or consult with a safety officer for detailed safety information .

properties

IUPAC Name

tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZXPHIQZUYMOR-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680191
Record name tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate

CAS RN

888327-50-2
Record name tert-Butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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